molecular formula C9H16INO B8228183 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide

8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide

Cat. No.: B8228183
M. Wt: 281.13 g/mol
InChI Key: DEUPUVKRBTXLPK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide is a chemical compound with the molecular formula C9H16INO. It is known for its unique bicyclic structure, which includes a quaternary ammonium group. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide typically involves the quaternization of 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane with an iodide source. The reaction conditions often include:

    Solvent: Polar solvents such as acetonitrile or methanol.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

This might include the use of continuous flow reactors and automated systems to handle large quantities of reagents and products .

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide ions or amines can react with the quaternary ammonium group.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as sodium borohydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .

Scientific Research Applications

8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide has several applications in scientific research:

Mechanism of Action

The mechanism by which 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or other biomolecules, potentially altering their function. Specific pathways and targets would depend on the context of its use, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: Another quaternary ammonium compound with similar properties but a simpler structure.

    N-Methylpyridinium iodide: A quaternary ammonium compound with a different bicyclic structure.

Uniqueness

8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide is unique due to its specific bicyclic structure and the presence of a ketone group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO.HI/c1-10(2)7-3-4-8(10)6-9(11)5-7;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPUVKRBTXLPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CCC1CC(=O)C2)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of N-methylpiperidone (20.0 g, 143.7 mmol) in 150 mL of ether was added dropwise methyliodide (22.4 g, 158.1 mmol) in 100 mL of ether. The exothermic reaction was controlled by the rate of addition of methyl iodide and the mixture was stirred overnight after the addition. The white solid was filtered off by suction and dried in an oven, giving 35.0 g (86.6%) of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 2
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 3
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 4
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 5
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
Reactant of Route 6
8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide

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